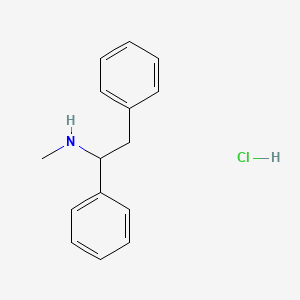
2,3-Bis((acetyloxy)methyl)-5,6-dimethyl-2,5-cyclohexadiene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/DK3528500 is a chemical compound that has been studied extensively for its various applications in industrial and scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/DK3528500 involves several synthetic routes, each with specific reaction conditions. The most common method includes the use of organic solvents and catalysts to facilitate the reaction. The process typically involves heating the reactants to a specific temperature and maintaining this temperature for a set period to ensure complete reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of NIOSH/DK3528500 is scaled up using large reactors and continuous flow systems. The industrial production methods focus on maximizing efficiency and minimizing waste. The process involves the use of advanced equipment and technology to monitor and control the reaction parameters. The final product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: NIOSH/DK3528500 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of NIOSH/DK3528500 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.
Major Products Formed: The major products formed from the reactions of NIOSH/DK3528500 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Applications De Recherche Scientifique
NIOSH/DK3528500 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and as a precursor for synthesizing other compounds. In biology, it is studied for its potential effects on biological systems and its use in biochemical assays. In medicine, NIOSH/DK3528500 is investigated for its therapeutic potential and its role in drug development. In industry, the compound is used in the production of various materials and as an additive in manufacturing processes.
Mécanisme D'action
The mechanism of action of NIOSH/DK3528500 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
NIOSH/DK3528500 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds may include other organic molecules with comparable functional groups or reactivity. NIOSH/DK3528500 stands out for its particular applications and effectiveness in various fields. Some similar compounds include other volatile organic compounds and derivatives with similar reactivity and applications.
Conclusion
NIOSH/DK3528500 is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
37439-56-8 |
|---|---|
Formule moléculaire |
C14H16O6 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
[2-(acetyloxymethyl)-4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl]methyl acetate |
InChI |
InChI=1S/C14H16O6/c1-7-8(2)14(18)12(6-20-10(4)16)11(13(7)17)5-19-9(3)15/h5-6H2,1-4H3 |
Clé InChI |
XQFWPUOUGYFOCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)COC(=O)C)COC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



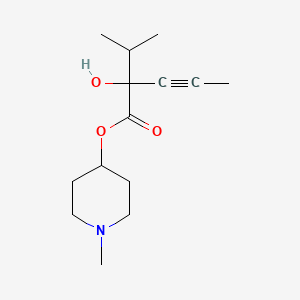
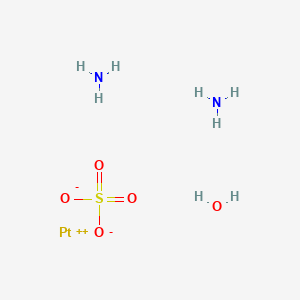
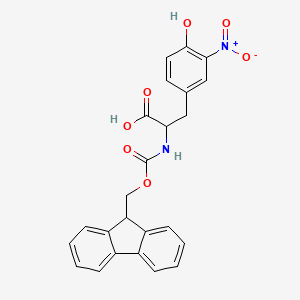
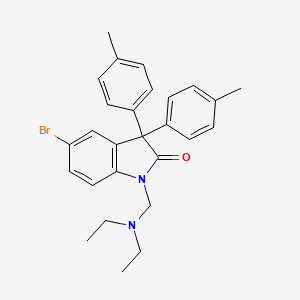



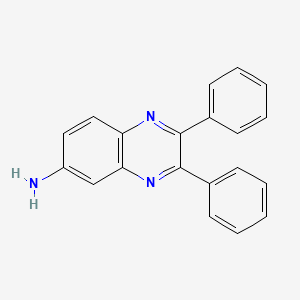
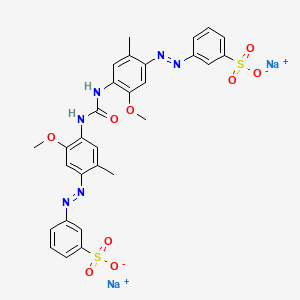
![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)
![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)
